N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a complex ethanediamide derivative featuring a benzodioxole moiety, a methylpyrrole group, and a 4-methylpiperazine substituent. The ethanediamide backbone serves as a flexible linker, enabling conformational adaptability for target binding .
Crystallographic analysis using SHELX software (e.g., SHELXL for refinement) would be critical for resolving its 3D conformation, particularly the puckering dynamics of the benzodioxole and pyrrole rings, as well as hydrogen-bonding networks involving the amide groups .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4/c1-25-8-10-27(11-9-25)18(17-4-3-7-26(17)2)14-24-22(29)21(28)23-13-16-5-6-19-20(12-16)31-15-30-19/h3-7,12,18H,8-11,13-15H2,1-2H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEADUKNNNHYALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde, followed by cyclization.
Synthesis of the Pyrrole Intermediate: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.
Formation of the Piperazine Intermediate: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Coupling Reactions: The intermediates are then coupled together using appropriate coupling reagents and conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Pharmacology: Research focuses on the compound’s interactions with biological targets, such as enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Functional Group Analysis and Pharmacophore Design
The compound shares structural motifs with other heterocyclic amides, such as N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)(alkyl)amide (). Key differences include:
- Aromatic Systems : The target compound employs benzodioxole and methylpyrrole, whereas analogs like those in use pyrazole and phenyl groups. Benzodioxole’s electron-rich oxygen atoms may enhance hydrogen-bond acceptor capacity compared to phenyl .
- Piperazine vs. Thiazole : The 4-methylpiperazine group introduces basicity and solubility advantages over thiazole-containing analogs, which rely on sulfur-mediated hydrophobicity .
Hydrogen-Bonding and Crystal Packing
Hydrogen-bonding patterns in the target compound differ significantly from simpler amides. The benzodioxole oxygen atoms and amide carbonyl groups likely form extended networks, as described by Bernstein et al.’s graph-set analysis (). In contrast, the pyrazole-thiazole system in ’s compound exhibits shorter, directional N–H···N/S interactions, reducing lattice flexibility .
Conformational Dynamics and Ring Puckering
The pyrrole and benzodioxole rings in the target compound may adopt non-planar conformations. Cremer-Pople puckering parameters () could quantify out-of-plane displacements, with the benzodioxole ring likely exhibiting smaller puckering amplitudes (e.g., q < 0.5 Å) compared to strained pyrrolidine derivatives. This contrasts with the planar pyrazole ring in ’s compound, which minimizes steric hindrance .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Hypothetical Pharmacological Properties
Research Implications
The target compound’s hybrid architecture offers a balance of solubility and binding versatility, distinct from rigid, hydrophobic analogs. However, its metabolic stability may be inferior to thiazole-based derivatives due to benzodioxole’s susceptibility to enzymatic degradation . Further crystallographic studies using SHELXL () and hydrogen-bond topology analyses () are recommended to validate these hypotheses.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains three critical moieties:
- A benzodioxole group (electron-rich aromatic system with oxygen atoms) that may participate in π-π stacking or hydrogen bonding.
- A 1-methylpyrrole ring (heterocyclic nitrogen system) capable of hydrophobic interactions or metal coordination.
- A 4-methylpiperazine group (flexible tertiary amine) that enhances solubility and modulates receptor binding . These groups collectively influence reactivity in nucleophilic substitutions (e.g., at the ethanediamide backbone) and redox reactions (e.g., oxidation of the pyrrole ring) .
Q. What synthetic methodologies are recommended for preparing this compound?
Synthesis typically involves:
- Step 1 : Coupling the benzodioxol-5-ylmethyl amine with oxalyl chloride to form the ethanediamide core.
- Step 2 : Introducing the pyrrole-piperazine side chain via nucleophilic substitution or reductive amination. Key conditions:
- Use DMF as a solvent and EDC/HOBt coupling agents for amide bond formation.
- Optimize pH (7–8) and temperature (0–4°C) to suppress side reactions . Purity is verified via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : Assign peaks for the benzodioxole methylene (δ 4.2–4.5 ppm) and piperazine methyl groups (δ 2.3–2.6 ppm) .
- Mass Spectrometry : Confirm molecular weight (expected [M+H]⁺ ~495 Da) using ESI-MS .
- X-ray Crystallography : Resolve stereochemistry of the ethanediamide backbone if crystallization is feasible .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
- Solvent Selection : Replace DMF with THF or dichloromethane to reduce viscosity and improve mixing .
- Catalyst Screening : Test Pd/C or Raney nickel for hydrogenation steps to minimize byproducts .
- Process Monitoring : Use inline FTIR to track reaction progress and adjust reagent stoichiometry dynamically .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Design derivatives by modifying:
Q. How can computational modeling predict biological targets?
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify key interactions (e.g., hydrogen bonds with the ethanediamide carbonyl).
- MD Simulations : Simulate binding to serotonin receptors (5-HT₂A) or kinases (PI3Kγ) over 100 ns trajectories to assess stability .
- ADMET Prediction : Apply SwissADME to forecast blood-brain barrier penetration (LogP ~2.5–3.0) and CYP450 inhibition risks .
Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?
- In vitro : Test solubility in PBS (pH 7.4) and simulate metabolic stability using liver microsomes .
- In vivo : Conduct pharmacokinetic studies in rodents (50 mg/kg dose) to measure bioavailability (%F) and tissue distribution . Discrepancies often arise from protein binding or first-pass metabolism ; address via prodrug strategies (e.g., esterification of the piperazine group) .
Q. What purification challenges arise during synthesis, and how are they mitigated?
Common issues:
- Byproduct Formation : Remove unreacted oxalyl chloride via silica gel chromatography (hexane/ethyl acetate 3:1) .
- Enantiomer Separation : Use chiral HPLC (Chiralpak AD-H column) or enzymatic resolution with lipases .
- Hygroscopicity : Store the final compound under argon with molecular sieves to prevent hydrolysis .
Methodological Considerations
- Data Contradictions : Cross-validate bioassay results (e.g., IC₅₀ values) using orthogonal assays (e.g., fluorescence polarization vs. radiometric binding) .
- In Vitro/In Vivo Translation : Prioritize compounds with <10 µM activity in cell-based assays (e.g., MTT for cytotoxicity) and >20% oral bioavailability in PK studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
